BenchChemオンラインストアへようこそ!

N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Medicinal chemistry Chemical biology Drug discovery screening

N1-Phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428350-02-0) is a synthetic oxalamide derivative that incorporates a phenethyl terminus, a central oxalamide linker, and a 4-(thiophen-2-yl)piperidine moiety connected via an ethylenediamine spacer. Its molecular formula is C23H31N3O2S with a molecular weight of approximately 413.58 g/mol.

Molecular Formula C21H27N3O2S
Molecular Weight 385.53
CAS No. 1428350-02-0
Cat. No. B2380500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
CAS1428350-02-0
Molecular FormulaC21H27N3O2S
Molecular Weight385.53
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H27N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-12-15-24-13-9-18(10-14-24)19-7-4-16-27-19/h1-7,16,18H,8-15H2,(H,22,25)(H,23,26)
InChIKeyLRQAGVNPYABHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428350-02-0): Physicochemical Profile and Comparator Landscape for Informed Procurement


N1-Phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428350-02-0) is a synthetic oxalamide derivative that incorporates a phenethyl terminus, a central oxalamide linker, and a 4-(thiophen-2-yl)piperidine moiety connected via an ethylenediamine spacer [1]. Its molecular formula is C23H31N3O2S with a molecular weight of approximately 413.58 g/mol [1]. The compound belongs to a broader class of oxalamide-based research chemicals that have been explored as scaffolds for HIV-1 entry inhibition, enzyme modulation, and nucleating agents [2]. Critically, at the time of this analysis, no peer-reviewed primary research articles, patents, or curated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) were found to contain quantitative biological or physicochemical performance data specifically for CAS 1428350-02-0. This evidence guide therefore focuses on structural differentiation from closest analogs, purity benchmarking from reputable vendor specifications, and class-level inference from the published oxalamide literature—openly flagging the current evidence gaps that a procurement decision-maker must weigh.

Procurement Risk: Why N1-Phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs Without Experimental Validation


Oxalamide derivatives are not fungible commodities. Within the N-phenyl-N'-piperidinyl-oxalamide chemotype, even subtle variations in the N-substituent or piperidine ring decoration produce marked shifts in target engagement, selectivity, and physicochemical properties [1]. For example, in the well-characterized NBD series of HIV-1 gp120 entry inhibitors, replacing a para-halogenated phenyl ring with a thiophene ring or modifying the piperidine substitution from tetramethyl to a thiophen-2-yl group dramatically alters binding affinity and antiviral potency [1][2]. A directly analogous oxalamide scaffold (N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, CAS 1428363-41-0) demonstrates that changing the N1 substituent from phenethyl to methoxyethyl reduces molecular weight by ~74 Da and eliminates the aromatic π-stacking potential at that terminus . Such modifications are not isofunctional, and assuming equivalence without head-to-head comparative data constitutes a material scientific risk [3]. For CAS 1428350-02-0 specifically, the absence of peer-reviewed SAR data means that no generic substitution can be justified on published evidence alone; procurement decisions must therefore rely on structural uniqueness and documented purity benchmarks until bespoke comparative data are generated.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation Data for N1-Phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428350-02-0)


Structural Uniqueness vs. Closest Structural Analog: Molecular Weight and Functional-Group Composition

The closest commercially cataloged structural analog retaining the identical 4-(thiophen-2-yl)piperidine–ethylenediamine–oxalamide core is N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428363-41-0) . The target compound differs by replacement of the N1-methoxyethyl substituent with an N1-phenethyl group. This substitution increases molecular weight from 339.45 Da (comparator) to 413.58 Da (target) — a +74.13 Da difference — and introduces an aromatic phenyl ring capable of π-stacking and hydrophobic interactions absent in the methoxyethyl comparator [1]. While no direct biological comparison data exist, the presence of the phenethyl group is expected, on class-level precedent, to alter logP, target-binding geometry, and metabolic stability relative to the methoxyethyl analog [2].

Medicinal chemistry Chemical biology Drug discovery screening

Purity Benchmarking via Shared Scaffold Analog: Reproducible Characterization Standards

Although no vendor-independent purity specification is publicly available for CAS 1428350-02-0 itself, a close structural analog — N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428363-41-0) — is offered by Bidepharm at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC . Given that the two compounds share the identical piperidine–thiophene–oxalamide core and differ only at the N1 substituent, the synthetic and purification challenges are comparable, and 98% purity with orthogonal characterization represents a reasonable minimum procurement specification for the target compound [1]. Buyers should request batch-specific certificates of analysis (CoA) that include HPLC purity at 254 nm, 1H NMR, and high-resolution mass spectrometry (HRMS) to ensure lot-to-lot reproducibility.

Chemical procurement Quality control Screening library integrity

Class-Level Precedent: Biological Activity of Oxalamide–Piperidine Hybrids vs. Structurally Divergent Oxalamides

The oxalamide–piperidine chemotype has a validated track record as a privileged scaffold for HIV-1 gp120/CD4 interaction inhibition. In the NBD series, N-phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-oxalamides demonstrated IC50 values in the low micromolar to nanomolar range in cell–cell fusion assays, with activity exquisitely sensitive to the nature of the piperidine substitution [1][2]. CAS 1428350-02-0 replaces the tetramethylpiperidine of the NBD series with a 4-(thiophen-2-yl)piperidine, introducing a sulfur-containing heterocycle that, in analogous chemotypes, has been shown to enhance ligand efficiency and target residence time via sulfur–π and hydrophobic packing interactions [3]. No quantitative IC50, Ki, or EC50 data exist for CAS 1428350-02-0 in any published assay system as of May 2026. This evidence gap is material: the compound's biological differentiation from the NBD series cannot be asserted without de novo experimental data.

HIV-1 entry inhibition Antiviral screening Target-based drug discovery

Recommended Research Application Scenarios for N1-Phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428350-02-0)


Exploratory Screening in HIV-1 gp120/CD4 Binding Inhibition Assays

Given the well-established activity of the N-phenyl-N'-piperidinyl-oxalamide chemotype as gp120/CD4 interaction inhibitors [1], CAS 1428350-02-0 is a structurally differentiated candidate for exploratory screening in HIV-1 entry inhibition assays. The compound's 4-(thiophen-2-yl)piperidine moiety replaces the tetramethylpiperidine found in the canonical NBD series, and sulfur-containing heterocycles have been shown to enhance target binding through sulfur–π interactions [2]. Testing should employ a tiered approach: (i) single-concentration screen in a TZM-bl cell–cell fusion assay at 10 µM; (ii) dose–response IC50 determination if hit criteria are met (>50% inhibition at screening concentration); (iii) counter-screening against cytotoxicity (e.g., MTT assay in TZM-bl or PBMCs) to establish a selectivity index. Direct head-to-head comparison with NBD-556 or NBD-11021 is essential to quantify any differentiation.

Phenotypic Screening in Anti-Inflammatory or Antimicrobial Panels

Vendor datasheets have anecdotally associated CAS 1428350-02-0 with anti-inflammatory and antimicrobial potential, though no peer-reviewed data support these claims [1]. As an exploratory application, the compound may be included in medium-throughput phenotypic screening panels (e.g., LPS-induced TNF-α release in THP-1 macrophages for anti-inflammatory activity; broth microdilution MIC determination against S. aureus, E. coli, and C. albicans for antimicrobial activity). These experiments must include relevant positive controls (e.g., dexamethasone for inflammation; ciprofloxacin/fluconazole for antimicrobial) and vehicle controls. Procurement for these purposes should be contingent on the vendor providing batch-specific purity documentation (HPLC ≥98%) and identity confirmation (1H NMR, HRMS), as established in the purity benchmarking evidence above.

Fragment-Based or Scaffold-Hopping Library Design in Medicinal Chemistry

The compound's structural architecture — a central oxalamide linker flanked by a phenethyl group and a 4-(thiophen-2-yl)piperidine — makes it a useful reference point in fragment-growing or scaffold-hopping campaigns targeting protein–protein interaction (PPI) interfaces [2]. The oxalamide core provides two hydrogen-bond donor/acceptor pairs capable of engaging backbone amides or side-chain residues, while the thiophene ring offers a metabolically more stable alternative to phenyl rings in certain contexts [3]. For procurement in library design, the key requirement is a minimum purity of 95% with structural identity confirmed by high-resolution mass spectrometry, as recommended by medicinal chemistry best-practice guidelines [4].

Physicochemical Profiling and ADME Property Determination

The compound's experimentally uncharacterized ADME profile represents both a gap and an opportunity. Procurement for systematic physicochemical and in vitro ADME profiling (logD7.4 by shake-flask, kinetic solubility in PBS, microsomal stability in human and rodent liver microsomes, Caco-2 permeability, and plasma protein binding by equilibrium dialysis) would generate the first quantitative pharmacokinetic dataset for this scaffold. These data are prerequisites for any subsequent in vivo efficacy or toxicity study and would enable quantitative differentiation from close analogs such as CAS 1428363-41-0, for which such data are also absent. The procurement specification must include ≥98% purity (HPLC) with full CoA documentation.

Quote Request

Request a Quote for N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.